molecular formula C8H17ClN2O2 B13953087 1-Diethylamino-2-oximino-3-butanone hydrochloride CAS No. 52900-90-0

1-Diethylamino-2-oximino-3-butanone hydrochloride

Cat. No.: B13953087
CAS No.: 52900-90-0
M. Wt: 208.68 g/mol
InChI Key: AUUYRAPDBFLAQV-HRNDJLQDSA-N
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Description

1-Diethylamino-2-oximino-3-butanone hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl It is a derivative of butanone, featuring both diethylamino and oximino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Diethylamino-2-oximino-3-butanone hydrochloride can be synthesized through a multi-step process involving the reaction of diethylamine hydrochloride, formaldehyde, and acetone. The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Diethylamino-2-oximino-3-butanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

1-Diethylamino-2-oximino-3-butanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-diethylamino-2-oximino-3-butanone hydrochloride involves its interaction with specific molecular targets. The oximino group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with various receptors and enzymes. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Properties

CAS No.

52900-90-0

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

diethyl-[(2E)-2-hydroxyimino-3-oxobutyl]azanium;chloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-4-10(5-2)6-8(9-12)7(3)11;/h12H,4-6H2,1-3H3;1H/b9-8+;

InChI Key

AUUYRAPDBFLAQV-HRNDJLQDSA-N

Isomeric SMILES

CC[NH+](CC)C/C(=N\O)/C(=O)C.[Cl-]

Canonical SMILES

CC[NH+](CC)CC(=NO)C(=O)C.[Cl-]

Origin of Product

United States

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